molecular formula C23H20F3N3O7 B2524920 Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate CAS No. 1428350-67-7

Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

Cat. No.: B2524920
CAS No.: 1428350-67-7
M. Wt: 507.422
InChI Key: OROZKDFCHOMVIS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an azetidine ring. The azetidine ring is linked to a benzoate ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Mesomorphic Behavior

  • Synthesis and Photoluminescent Properties : A study by Han et al. (2010) focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives, investigating their phase behaviors through polarizing microscopic and calorimetric studies. These compounds exhibited cholesteric and nematic/smectic A mesophases, with notable photoluminescent properties, including strong blue fluorescence emissions. Such characteristics suggest potential applications in optoelectronic devices and materials science (Han et al., 2010).

Structural Characterization

  • Potential Angiotensin II Receptor Antagonists : Meyer et al. (2003) detailed the structural characterization of two oxadiazole derivatives used as spacers in synthesizing new potential angiotensin receptor antagonists. This research highlights the compound's relevance in medicinal chemistry, particularly in designing drugs targeting cardiovascular diseases (Meyer et al., 2003).

Selective and Colorimetric Chemosensors

  • Fluoride Chemosensors : Ma et al. (2013) developed novel anion sensors incorporating phenolic hydroxyl and 1,3,4-oxadiazole groups, demonstrating selective and colorimetric fluoride sensing capabilities. These findings suggest applications in environmental monitoring and analytical chemistry, particularly for detecting fluoride ions in various matrices (Ma et al., 2013).

Antimicrobial and Anti-inflammatory Activities

  • Antibacterial and Anti-inflammatory Derivatives : Research on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one has shown promising antibacterial activities against certain bacterial strains, indicating potential pharmaceutical applications (Chopde et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. It could also be interesting to investigate its potential biological activities, given the presence of several functional groups that are often found in biologically active compounds .

Mechanism of Action

Properties

IUPAC Name

methyl 4-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3.C2H2O4/c1-29-20(28)14-7-5-13(6-8-14)10-27-11-16(12-27)19-25-18(26-30-19)15-3-2-4-17(9-15)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROZKDFCHOMVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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